Pseudomonic acid B

Catalog No.
S654019
CAS No.
40980-51-6
M.F
C26H44O10
M. Wt
516.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudomonic acid B

CAS Number

40980-51-6

Product Name

Pseudomonic acid B

IUPAC Name

9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid

Molecular Formula

C26H44O10

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1

InChI Key

JGKQAKOVZJHZTF-LHSFDMIQSA-N

SMILES

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O

Synonyms

(2E)- 5,9-Anhydro-2,3,4-trideoxy-8-C-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-D-allo-non-2-enonic Acid 8-Carboxyoctyl Ester; [2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4-trideoxy-8-C-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]met

Canonical SMILES

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O

The exact mass of the compound Pseudomonic acid B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pseudomonic acid B is a naturally occurring polyketide antibiotic and a close structural analog of Pseudomonic acid A (Mupirocin), the primary active component in the Mupirocin antibiotic mixture produced by *Pseudomonas fluorescens*. It is a minor but significant component of the fermentation product, structurally differing from Pseudomonic acid A by the presence of an additional hydroxyl group at the C8 position. This structural distinction makes it a critical reference compound for impurity analysis in pharmaceutical manufacturing and a key molecule for studying the intricate biosynthetic pathways of this important antibiotic class.

Substituting Pseudomonic acid B with its more abundant analog, Pseudomonic acid A (Mupirocin), or with a crude fermentation mixture, is unsuitable for its primary applications. As a specified impurity in pharmacopeia monographs for Mupirocin, its primary procurement driver is its use as a certified analytical standard for quality control and batch release testing in pharmaceutical settings. Using Pseudomonic acid A or an uncharacterized mixture would make accurate quantification of this specific impurity impossible, leading to non-compliant manufacturing processes. Furthermore, in biosynthetic research, its distinct role as a potential precursor or shunt product means that only the pure compound can be used to accurately probe enzymatic steps and pathway dynamics without confounding results from other analogs.

Essential Reference Standard: Designated as a Specified Impurity in Mupirocin Pharmacopeia Monographs

Pseudomonic acid B is officially designated as 'Impurity A' in the Mupirocin monograph of the European Pharmacopoeia (Ph. Eur.) and as 'Pseudomonic acid B' by the USP. Regulatory-compliant analysis and release of Mupirocin active pharmaceutical ingredient (API) or finished products requires quantification of this specific impurity. Its status as a named impurity necessitates its use as a qualified reference standard to ensure the accuracy and validity of analytical methods used in a Good Manufacturing Practice (GMP) environment.

Evidence DimensionRegulatory Status
Target Compound DataSpecified Impurity (Impurity A) in Mupirocin monographs (Ph. Eur., USP)
Comparator Or BaselinePseudomonic Acid A (Mupirocin) is the Active Pharmaceutical Ingredient (API)
Quantified DifferenceQualitative but absolute: API vs. specified impurity
ConditionsPharmaceutical quality control as per European Pharmacopoeia and USP guidelines.

Procurement of Pseudomonic acid B is non-negotiable for pharmaceutical QC labs performing release testing on Mupirocin products.

Differentiated Biological Activity: Reduced Potency Compared to Pseudomonic Acid A

The antibacterial potency of Pseudomonic acid B is demonstrably lower than that of Pseudomonic acid A. In comparative studies against a panel of bacteria, the minor pseudomonic acids, including B, were generally two- to fourfold less active than Pseudomonic acid A (Mupirocin). For example, against *Staphylococcus aureus* and *Streptococcus pyogenes*, the Minimum Inhibitory Concentrations (MICs) for Pseudomonic acid A were 0.25 µg/mL, whereas for Pseudomonic acid B they were 0.5 µg/mL and 1.0 µg/mL, respectively, indicating a 2- to 4-fold reduction in activity.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data0.5 µg/mL (vs S. aureus), 1.0 µg/mL (vs S. pyogenes)
Comparator Or BaselinePseudomonic Acid A: 0.25 µg/mL (vs S. aureus), 0.25 µg/mL (vs S. pyogenes)
Quantified Difference2- to 4-fold less active than Pseudomonic Acid A against key Gram-positive pathogens
ConditionsIn vitro MIC testing in Mueller-Hinton agar.

This defined potency difference makes Pseudomonic acid B a crucial negative control or comparator in structure-activity relationship (SAR) studies to understand the role of the C8 hydroxyl group in antibacterial efficacy.

Distinct Biosynthetic Role: Not a Simple Hydroxylation Product of Pseudomonic Acid A

Research into the mupirocin biosynthetic pathway has demonstrated that Pseudomonic acid B is not formed by a simple, late-stage hydroxylation of Pseudomonic acid A. Isotopic labeling experiments showed that the relative patterns of radioactivity in the two compounds are inconsistent with a direct precursor-product relationship in either direction. Further genetic studies involving the knockout of tailoring genes (mupO, mupU, mupV) resulted in strains that ceased producing Pseudomonic acid A but continued to produce Pseudomonic acid B, confirming it is either a precursor to A or a shunt product from a common intermediate.

Evidence DimensionBiosynthetic Origin
Target Compound DataProduction is maintained or increased when genes for converting it to Pseudomonic Acid A are deleted.
Comparator Or BaselinePseudomonic Acid A production is abolished in the same gene deletion mutants.
Quantified DifferenceQualitative: Production of B without A is achievable, demonstrating a distinct pathway branch point.
ConditionsGene deletion and metabolic profiling of Pseudomonas fluorescens NCIMB10586.

For researchers studying polyketide biosynthesis or seeking to engineer novel antibiotics, pure Pseudomonic acid B is an essential tool to elucidate pathway intermediates and enzyme functions.

Pharmaceutical Quality Control: Impurity Quantification in Mupirocin API and Formulations

As a specified impurity in official pharmacopeias, the primary use for Pseudomonic acid B is in the development, validation, and routine execution of analytical methods (e.g., HPLC) for the quality control of Mupirocin. Procurement of a high-purity standard is essential for any laboratory involved in the GMP-compliant manufacturing or testing of this antibiotic.

Antibiotic Development: Structure-Activity Relationship (SAR) Studies

The defined 2- to 4-fold lower antibacterial activity compared to Pseudomonic acid A makes this compound an ideal tool for SAR studies. Researchers can use it to precisely quantify the contribution of the C8 hydroxyl group to target binding (isoleucyl-tRNA synthetase) and overall cell penetration, guiding the design of novel, more potent antibiotic derivatives.

Biosynthetic Pathway Research: Elucidating Polyketide Tailoring Steps

Given its confirmed role as a key intermediate or shunt product, pure Pseudomonic acid B is indispensable for in vitro enzymatic assays and as a reference standard in metabolic profiling experiments. It enables researchers to identify and characterize the specific tailoring enzymes responsible for the later steps of mupirocin biosynthesis, which is critical for synthetic biology and metabolic engineering efforts.

XLogP3

2

UNII

A42J20737I

Wikipedia

Pseudomonic acid b

Dates

Last modified: 04-14-2024

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